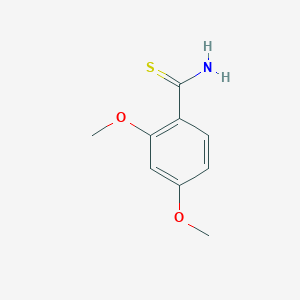

2,4-Dimethoxythiobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-11-6-3-4-7(9(10)13)8(5-6)12-2/h3-5H,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGPUPQKDUNOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397423 | |

| Record name | 2,4-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23822-07-3 | |

| Record name | 2,4-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23822-07-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Dimethoxythiobenzamide from 2,4-Dimethoxybenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxythiobenzamide from its amide precursor, 2,4-dimethoxybenzamide. The primary focus is on the thionation reaction facilitated by Lawesson's reagent, a widely utilized and efficient method for this transformation. This document details the experimental protocol, reaction mechanism, and relevant data, presented in a clear and accessible format for researchers in organic synthesis and drug development.

Introduction

Thioamides are a crucial class of organic compounds with diverse applications in medicinal chemistry and materials science. The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis. This compound, in particular, serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The electron-donating methoxy groups on the aromatic ring influence its reactivity and potential as a building block in drug discovery.

The most common and effective method for the synthesis of thioamides from amides is the use of Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide].[1] This reagent offers mild reaction conditions and generally provides good to excellent yields of the desired thioamide.[2]

Reaction Mechanism and Signaling Pathway

The thionation of an amide with Lawesson's reagent proceeds through a well-established mechanism. The reaction is initiated by the dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. This species then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered oxathia-phosphetane intermediate. Subsequent cycloreversion of this intermediate, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct.[2]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound using Lawesson's reagent. The protocol is based on established methods for thioamide synthesis.[3]

Materials:

-

2,4-Dimethoxybenzamide

-

Lawesson's Reagent

-

Anhydrous Toluene (or THF)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxybenzamide (1.0 equivalent) in anhydrous toluene (or THF).

-

Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution.[3]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Work-up Alternative (Chromatography-free):

For a more streamlined purification, a chromatography-free workup can be employed.[3]

-

After cooling the reaction mixture, add an excess of a diol such as ethylene glycol and heat the mixture. This process helps to decompose the phosphorus-containing byproducts into more polar species that can be easily removed by extraction.

-

After cooling, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 2,4-Dimethoxybenzamide | - |

| Reagent | Lawesson's Reagent | [1] |

| Stoichiometry (Amide:Lawesson's) | 1 : 0.5 - 0.6 | [3] |

| Solvent | Toluene or THF | [4] |

| Temperature | Reflux | [3] |

| Reaction Time | Varies (monitor by TLC) | [3] |

Table 2: Product Characterization

| Property | Value | Reference |

| Product Name | This compound | - |

| Molecular Formula | C₉H₁₁NO₂S | - |

| Molecular Weight | 197.26 g/mol | - |

| Appearance | Yellow solid | - |

| Melting Point | Not explicitly found | - |

| ¹H NMR (CDCl₃, δ ppm) | Predicted values based on similar structures | - |

| OCH₃ | ~3.8-4.0 (2 x s, 6H) | - |

| Aromatic H | ~6.5-7.8 (m, 3H) | - |

| NH₂ | Broad singlet | - |

| ¹³C NMR (CDCl₃, δ ppm) | Predicted values based on similar structures | - |

| C=S | ~200 | - |

| Aromatic C-O | ~160-165 | - |

| Aromatic C | ~100-135 | - |

| OCH₃ | ~55-56 | - |

Note: Explicit experimental data for the yield and spectroscopic characterization of this compound were not found in the surveyed literature. The NMR data presented are predicted based on the analysis of similar thiobenzamide structures.

Conclusion

The synthesis of this compound from 2,4-dimethoxybenzamide is effectively achieved using Lawesson's reagent. This technical guide provides a detailed protocol and mechanistic insight into this important transformation. While general procedures are well-documented, specific quantitative data for this particular substrate, such as precise reaction yields and detailed NMR assignments, would be a valuable addition to the existing literature. The methodologies described herein offer a solid foundation for researchers to produce this versatile thioamide for further applications in drug discovery and development.

References

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxythiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxythiobenzamide is a sulfur-containing organic compound belonging to the thioamide family. It is a derivative of benzamide with the carbonyl oxygen atom replaced by a sulfur atom, and two methoxy groups substituted at positions 2 and 4 of the benzene ring. This structural modification imparts unique physicochemical properties and potential biological activities, making it a compound of interest in medicinal chemistry and drug development.[1] Thioamides are recognized for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and other therapeutic effects.[1] This technical guide provides a comprehensive overview of the available physicochemical data, a plausible experimental protocol for its synthesis, and a discussion of its potential biological relevance based on related compounds.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data on properties such as solubility, pKa, and logP are not readily found in publicly available literature.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NO₂S | [1] |

| Molecular Weight | 197.26 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 136 - 138 °C | [1] |

| CAS Number | 23822-07-3 | [1] |

| Solubility | Favorable solubility and stability under various conditions. Specific quantitative data is not available. | [1] |

| pKa | Not experimentally determined. Predicted values may vary depending on the software used. | |

| logP | Not experimentally determined. Predicted values may vary depending on the software used. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). The following is a representative protocol for the synthesis of this compound from 2,4-dimethoxybenzamide.

Reaction:

Materials:

-

2,4-dimethoxybenzamide

-

Lawesson's reagent

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a yellow solid.

Note: This is a general procedure and may require optimization for scale and purity.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and thioamide protons. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing thioamide group. |

| ¹³C NMR | Signals for the aromatic carbons, methoxy carbons, and the thioamide carbon (C=S), which typically appears at a lower field (higher ppm) compared to an amide carbonyl carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching (thioamide), and C-O stretching (methoxy groups). The C=S stretch is typically observed in the region of 1250-1020 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (197.26 g/mol ) and characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways

While specific studies on the biological mechanism of this compound are limited, its structural similarity to other thiobenzamide and benzamide derivatives suggests potential anti-inflammatory and anti-cancer activities.[1] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation.

Potential Anti-Inflammatory Mechanism: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Thiobenzamide derivatives could potentially interfere with NF-κB signaling at various points.

References

"2,4-Dimethoxythiobenzamide" CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethoxythiobenzamide, a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, and outlines a viable synthetic pathway. While direct experimental data on its biological activity is limited, this guide explores the known biological landscape of structurally related compounds, offering insights into potential therapeutic avenues. Spectroscopic data for the closely related precursor, 2,4-dimethoxybenzaldehyde, is provided for reference.

Chemical Identity and Structure

This compound, a derivative of benzamide, is characterized by the presence of two methoxy groups at positions 2 and 4 of the benzene ring and a thionoamide functional group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 23822-07-3 | N/A |

| IUPAC Name | 2,4-dimethoxybenzenecarbothioamide | N/A |

| Molecular Formula | C₉H₁₁NO₂S | N/A |

| Molecular Weight | 197.26 g/mol | N/A |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=S)N)OC | N/A |

| Physical State | Solid (predicted) | N/A |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

A plausible and widely utilized method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent. The precursor, 2,4-dimethoxybenzamide, can be synthesized from 2,4-dimethoxybenzonitrile.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Thionation of 2,4-Dimethoxybenzamide

This protocol is a general procedure for the thionation of amides using Lawesson's reagent and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2,4-Dimethoxybenzamide

-

Lawesson's Reagent (0.5 to 0.6 molar equivalents per amide)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethoxybenzamide in anhydrous toluene or THF.

-

Add Lawesson's reagent to the solution. The reaction can be conducted at room temperature when using THF or may require heating to reflux in toluene.[1][2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product should be subjected to an aqueous work-up to remove byproducts from Lawesson's reagent.[1]

-

Purify the resulting residue by silica gel column chromatography using a suitable solvent system to yield pure this compound.[1]

Spectroscopic Data (Reference)

Table 2: Spectroscopic Data for 2,4-Dimethoxybenzaldehyde (CAS: 613-45-6)

| Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 10.32 (s, 1H, CHO), 7.82 (d, J=8.6 Hz, 1H, Ar-H), 6.59 (dd, J=8.6, 2.3 Hz, 1H, Ar-H), 6.45 (d, J=2.3 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 189.1, 165.5, 162.7, 130.1, 120.9, 106.1, 98.4, 55.8, 55.6 |

| IR (KBr, cm⁻¹) | ~2940, 2840 (C-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic), ~1270, 1210, 1130, 1020 (C-O stretch) |

| Mass Spectrometry (EI) | m/z 166 (M⁺), 165, 137, 109, 77 |

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader classes of thioamides and benzamides, as well as structurally related molecules, exhibit a range of interesting pharmacological properties.

Anticancer Potential

Derivatives of 2,4-dihydroxybenzaldehyde have demonstrated anticancer properties.[3] Thiosemicarbazones, which share a similar structural motif with thioamides, have also been investigated as potential antitumor agents.[3] A plausible mechanism of action for such compounds could involve the modulation of key cellular signaling pathways that are often dysregulated in cancer.

One such critical pathway is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[4][5] Inhibition of this pathway is a validated strategy in cancer therapy.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds, including derivatives of 2,4-dihydroxybenzaldehyde, are known for their antioxidant and anti-inflammatory activities.[3] A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2-ARE pathway .[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Hypothetical activation of the Nrf2 signaling pathway.

Antimicrobial Activity

Thiazole derivatives, which are sulfur and nitrogen-containing heterocycles, are known to possess a broad spectrum of antimicrobial activities.[8] Thioureides derived from substituted benzoic acids have also been shown to exhibit significant antimicrobial effects against various bacterial and fungal strains.[9] This suggests that this compound could be a candidate for antimicrobial drug discovery.

Future Directions

The structural features of this compound and the known biological activities of related compounds warrant further investigation into its therapeutic potential. Future research should focus on:

-

Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis protocol and full characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.

-

Biological Screening: Comprehensive in vitro screening to evaluate its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features responsible for any observed biological activity and to optimize potency and selectivity.

Conclusion

This compound represents an under-investigated molecule with potential for applications in drug discovery and development. This technical guide provides a foundational understanding of its chemistry and a roadmap for future research. The exploration of its biological properties, guided by the insights from structurally related compounds, may unveil novel therapeutic agents.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. rsc.org [rsc.org]

- 3. scielo.br [scielo.br]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dimethoxythiobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Dimethoxythiobenzamide, a key intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this guide outlines the expected spectroscopic characteristics based on analogous structures and general principles of spectroscopic interpretation for thioamides. Standardized methodologies for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented as a practical protocol.

Compound Profile

| Identifier | Value |

| IUPAC Name | 2,4-dimethoxybenzenecarbothioamide |

| CAS Number | 23822-07-3 |

| Molecular Formula | C₉H₁₁NO₂S |

| Molecular Weight | 197.26 g/mol |

| Appearance | Yellow powder |

| Melting Point | 136 - 138 °C |

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. This data is predicted and based on the analysis of structurally similar compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~ 7.8 - 7.6 | Doublet | 1H | Ar-H (H6) |

| ~ 6.5 - 6.3 | Multiplet | 2H | Ar-H (H3, H5) |

| ~ 3.9 | Singlet | 3H | OCH₃ (C4) |

| ~ 3.8 | Singlet | 3H | OCH₃ (C2) |

| ~ 8.0 - 7.5 (broad) | Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 200 - 210 | C=S |

| ~ 160 - 165 | C-O (C4) |

| ~ 155 - 160 | C-O (C2) |

| ~ 130 - 135 | Ar-C (C6) |

| ~ 115 - 120 | Ar-C (C1) |

| ~ 105 - 110 | Ar-C (C5) |

| ~ 98 - 102 | Ar-C (C3) |

| ~ 55 - 56 | OCH₃ (C4) |

| ~ 55 - 56 | OCH₃ (C2) |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3150 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (in OCH₃) |

| 1620 - 1600 | Strong | Aromatic C=C stretch |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (aryl ethers) |

| 1150 - 1100 | Strong | C=S stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 197 | High | [M]⁺ (Molecular Ion) |

| 182 | Medium | [M - NH₃]⁺ |

| 166 | Medium | [M - S]⁺ |

| 151 | High | [M - S - CH₃]⁺ |

| 136 | Medium | [C₇H₄O₂S]⁺ |

| 121 | Medium | [C₇H₅O₂]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Pulse Program : zg30

-

Number of Scans : 16

-

Relaxation Delay : 1.0 s

-

Acquisition Time : 3.28 s

-

Spectral Width : 20 ppm

-

-

¹³C NMR Acquisition :

-

Pulse Program : zgpg30

-

Number of Scans : 1024

-

Relaxation Delay : 2.0 s

-

Acquisition Time : 1.09 s

-

Spectral Width : 240 ppm

-

-

Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation : A small amount of the solid this compound powder is placed directly onto the diamond crystal of the uATR accessory.

-

Acquisition :

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 16

-

-

Data Processing : The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

-

Instrumentation : A Thermo Scientific ISQ EC/LT single quadrupole mass spectrometer with a direct insertion probe (or equivalent GC-MS system).

-

Sample Preparation : A dilute solution of this compound is prepared in methanol (approximately 1 mg/mL).

-

Acquisition (Electron Ionization - EI) :

-

Ionization Mode : Electron Ionization (EI)

-

Electron Energy : 70 eV

-

Source Temperature : 230 °C

-

Mass Range : m/z 50 - 500

-

-

Data Processing : The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

A Technical Guide to the Thionation of 2,4-Dimethoxybenzamide

Abstract: This technical guide provides an in-depth examination of the synthesis of 2,4-dimethoxythiobenzamide through the thionation of its amide precursor, 2,4-dimethoxybenzamide. The core focus is on the reaction mechanisms of two predominant thionating agents: Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀). This document furnishes detailed experimental protocols, presents comparative quantitative data in tabular format, and utilizes Graphviz diagrams to visually articulate reaction pathways and workflows, adhering to stringent technical specifications for clarity and precision. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Introduction to Thionation

Thionation is a fundamental organic reaction that involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).[2][3][4] This transformation is critical for synthesizing a wide array of organosulfur compounds, which are significant intermediates for biologically active molecules.[5][6] The conversion of amides to their isosteric thioamides is particularly important in medicinal chemistry, as thioamides are key building blocks for numerous sulfur-containing compounds and can exhibit unique biological activities.[7][8]

The most common and effective reagents for the thionation of amides are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[3][7] Lawesson's Reagent is generally considered a milder and more versatile agent, often providing higher yields and requiring less harsh conditions than P₄S₁₀.[3][9][10] This guide will dissect the mechanisms associated with both reagents in the context of synthesizing this compound.

Core Thionation Mechanisms

The conversion of 2,4-dimethoxybenzamide to its thioamide analogue proceeds via distinct mechanisms depending on the chosen reagent.

Mechanism via Lawesson's Reagent (LR)

Lawesson's Reagent (2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) is a well-established thionating agent known for its efficiency and broad applicability.[2][3][11] The reaction mechanism is widely accepted to proceed through a reactive intermediate, resembling a Wittig-type reaction pathway.[9][12]

-

Dissociation of LR: In solution, Lawesson's Reagent, a four-membered ring of alternating sulfur and phosphorus atoms, exists in equilibrium with two reactive dithiophosphine ylide monomers (R-PS₂).[3][9][13] This monomer is the primary reactive species in the thionation process.

-

[2+2] Cycloaddition: The reaction initiates with a concerted cycloaddition between the dithiophosphine ylide and the carbonyl group of the 2,4-dimethoxybenzamide.[3][12] This step forms a transient, four-membered thiaoxaphosphetane intermediate.[9][12]

-

Cycloreversion: The thiaoxaphosphetane intermediate then undergoes a concerted cycloreversion. This is the rate-determining step and results in the formation of the desired this compound and a stable phenyl(thioxo)phosphine oxide byproduct.[12] The primary driving force for this step is the formation of a highly stable phosphorus-oxygen double bond (P=O).[9]

Computational studies confirm that for amides, this two-step cycloaddition-cycloreversion process is the operative pathway.[12] Furthermore, amides are observed to be among the most reactive carbonyl compounds toward Lawesson's Reagent, more so than ketones and esters.[3][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lawesson's reagent - Wikipedia [en.wikipedia.org]

2,4-Dimethoxythiobenzamide: A Technical Guide to Its Applications and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxythiobenzamide is a versatile sulfur-containing organic molecule that has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. As a thioamide derivative of 2,4-dimethoxybenzaldehyde, it serves as a valuable synthetic intermediate and a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, potential therapeutic applications, and detailed experimental protocols for its evaluation. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide a framework for future research and development.

Introduction

Thioamides are an important class of organic compounds characterized by the C(=S)N moiety. The replacement of the carbonyl oxygen with a sulfur atom imparts unique chemical and physical properties, including increased nucleophilicity of the sulfur atom and altered hydrogen bonding capabilities. These properties make thioamides valuable in various chemical transformations and as pharmacophores in drug design. This compound, with its electron-donating methoxy groups on the aromatic ring, presents a scaffold with potential for diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. This guide aims to consolidate the available information and provide detailed methodologies to facilitate further investigation into this promising compound.

Synthesis of this compound

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide or aldehyde. A plausible synthetic route to this compound starts from the commercially available 2,4-dimethoxybenzaldehyde.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: first, the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxybenzamide, followed by thionation to yield the target compound. A more direct route involves the direct thionation of 2,4-dimethoxybenzaldehyde in the presence of a sulfur source and an amine.

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the synthesis of thioamides from aldehydes.

Materials:

-

2,4-dimethoxybenzaldehyde

-

Elemental sulfur

-

Anhydrous ammonia or an ammonium salt (e.g., ammonium chloride)

-

A suitable solvent (e.g., methanol, ethanol, or pyridine)

-

Sodium hydrosulfide (optional, as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in the chosen solvent.

-

Add elemental sulfur (1.1-1.5 equivalents) to the solution.

-

Introduce anhydrous ammonia gas into the reaction mixture or add an ammonium salt (1.1-1.5 equivalents). If using an ammonium salt, a base like triethylamine may be required.

-

If the reaction is sluggish, a catalytic amount of sodium hydrosulfide can be added.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Potential Biological Applications

Based on the biological activities of structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Table 1: Anticancer Activity of Related Thioamide and Benzamide Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T (Bladder Cancer) | 10.51 - 33.98 µg/mL | - | - |

| Organoplatinum compounds with a triazole ring | K-562 (Leukemia) | 7.32 ± 0.60 | - | - |

| MCF-7 (Breast Cancer) | 14.36 ± 0.02 | - | - | |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast Cancer) | 15.6 - 23.9 | Doxorubicin | 19.7 |

| HCT-116 (Colon Cancer) | 15.6 - 23.9 | Doxorubicin | 22.6 |

Note: The data presented is for structurally related compounds and should be used as a guideline for potential activity.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is well-documented. The dimethoxy substitution on the thiobenzamide scaffold could modulate this activity. A plausible mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

The NF-κB pathway is a critical signaling cascade that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3] Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.

Caption: Potential inhibition of the NF-κB signaling pathway.

A. Inhibition of Protein Denaturation Assay [4][5]

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compound (this compound)

-

Reference standard (e.g., Diclofenac sodium)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).

-

The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

-

A control solution is prepared with 2 mL of distilled water instead of the test compound.

-

The mixtures are incubated at 37°C for 20 minutes.

-

Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, the absorbance of the solutions is measured at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

B. Heat-Induced Hemolysis Assay [5]

Principle: The integrity of red blood cell (RBC) membranes is sensitive to injurious substances. This assay measures the ability of a compound to stabilize RBC membranes against heat-induced lysis.

Materials:

-

Fresh human or sheep red blood cells (RBCs)

-

Isotonic buffer (e.g., Alsever's solution)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Test compound (this compound)

-

Reference standard (e.g., Indomethacin)

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a 10% v/v suspension of RBCs in isotonic buffer.

-

The reaction mixture consists of 1 mL of the test compound at various concentrations and 1 mL of the 10% RBC suspension.

-

A control is prepared with 1 mL of saline instead of the test compound.

-

The mixtures are incubated in a water bath at 56°C for 30 minutes.

-

After incubation, the tubes are cooled under running water and centrifuged at 2500 rpm for 5 minutes.

-

The absorbance of the supernatant (hemoglobin content) is measured at 560 nm.

-

The percentage inhibition of hemolysis is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antifungal Activity

Thioamides are known to possess antifungal properties. The evaluation of this compound against various fungal strains is warranted.

Table 2: Antifungal Activity of Related Thiobenzanilide Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

| 3'-Fluoro-2,4-dihydroxythiobenzanilide | Scopulariopsis brevicalis | 7.82 |

| N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide | Dermatophyte strains | 0.48 - 0.98 |

Note: The data presented is for structurally related compounds and should be used as a guideline for potential activity.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[6][7]

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Test compound (this compound)

-

Reference antifungal agent (e.g., Fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Serially dilute the test compound and the reference agent in the culture medium in the wells of a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Experimental Workflow Visualization

Caption: A generalized workflow for screening the biological activities.

Conclusion

This compound represents a molecule of significant interest for further research in drug discovery and development. While specific biological data for this compound is currently sparse in the literature, its structural similarity to other bioactive thioamides and benzamides suggests a high potential for anticancer, anti-inflammatory, and antifungal activities. The experimental protocols and comparative data provided in this technical guide offer a solid foundation for researchers to initiate and conduct their own investigations into the therapeutic promise of this compound. Future studies should focus on the synthesis and rigorous biological evaluation of this compound to elucidate its specific mechanisms of action and to establish a comprehensive profile of its pharmacological properties.

References

- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethoxythiobenzamide: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 2,4-Dimethoxythiobenzamide. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and potential biological activities.

Introduction

This compound is a sulfur-containing organic compound belonging to the thioamide class. Its structure, featuring a benzene ring substituted with two methoxy groups and a thioamide functional group, makes it a subject of interest in medicinal chemistry and organic synthesis. While direct historical accounts of its initial discovery are not extensively documented in prominent literature, its synthesis and study are rooted in the broader exploration of thioamides for various applications. Thioamides are recognized as versatile intermediates in the synthesis of heterocycles and have demonstrated a wide range of biological activities. The presence of the dimethoxy substitution pattern on the aromatic ring is a common feature in many biologically active molecules, suggesting the potential for this compound to exhibit noteworthy pharmacological properties.

This guide will synthesize the available information on this compound, including a plausible synthetic route based on established chemical transformations, its known physicochemical properties, and hypothesized biological mechanisms based on the activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 23822-07-3 | [1] |

| Molecular Formula | C₉H₁₁NO₂S | [1] |

| Molecular Weight | 197.26 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 136 - 138 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis from 2,4-Dimethoxybenzonitrile

This protocol is based on general methods for the synthesis of aromatic thioamides from benzonitriles using sodium hydrosulfide.[2][3]

Materials:

-

2,4-Dimethoxybenzonitrile

-

Sodium hydrosulfide (NaSH) hydrate (70%)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Dilute hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethoxybenzonitrile (1 equivalent) in dimethylformamide (DMF).

-

To this solution, add sodium hydrosulfide hydrate (2-3 equivalents) and magnesium chloride hexahydrate (1-1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water.

-

The product can be isolated by either filtration of the resulting precipitate or by extraction with a suitable solvent such as ethyl acetate.

-

If a precipitate is formed, filter the solid and wash it with a dilute solution of hydrochloric acid or ammonium chloride to remove any magnesium dihydroxide.

-

If extraction is performed, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Although specific spectra for this compound are not widely published, the following table outlines the expected spectroscopic data based on its structure and data from analogous compounds. This information is crucial for the structural elucidation and confirmation of the synthesized product.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and thioamide protons. The aromatic protons would likely appear as a complex multiplet in the aromatic region. The two methoxy groups would each show a singlet. The thioamide protons would appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the two methoxy carbons, and the thioamide carbon (C=S). The thioamide carbon would be expected to appear significantly downfield. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching (thioamide), and C-O stretching (methoxy groups). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (197.26 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups, the thioamide group, or parts of the aromatic ring. |

Potential Biological Activities and Signaling Pathways

This compound has been noted for its potential as an anti-inflammatory and anti-cancer agent.[1] While specific mechanistic studies on this compound are limited, the biological activities of structurally similar molecules provide insights into its potential modes of action.

Potential Anti-inflammatory Mechanisms

Methoxy-substituted phenolic compounds have been shown to exert anti-inflammatory effects through various pathways. A plausible mechanism for this compound could involve the modulation of key inflammatory signaling cascades. For instance, the anti-inflammatory activity of 2-methoxy-4-vinylphenol is mediated through the activation of the Nrf2/HO-1 pathway, which leads to the inhibition of inducible nitric oxide synthase (iNOS).[4]

Hypothesized Anti-inflammatory Pathway of this compound.

Potential Anti-cancer Mechanisms

The anti-cancer potential of this compound may be attributed to its ability to interfere with signaling pathways crucial for cancer cell proliferation and survival. Many natural and synthetic compounds containing the dimethoxybenzene moiety exhibit anti-cancer properties by targeting pathways such as the PI3K/Akt/mTOR pathway and inducing apoptosis through the modulation of Bcl-2 family proteins.[5][6]

Potential Anti-cancer Signaling Pathways Targeted by this compound.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is depicted below. This process is fundamental for obtaining a pure compound for subsequent biological evaluation.

General Experimental Workflow for this compound.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. While its historical discovery is not prominently documented, its synthesis is achievable through established methodologies. The presence of the dimethoxybenzene scaffold suggests that it may possess valuable anti-inflammatory and anti-cancer properties, likely acting on key cellular signaling pathways. Further research is warranted to fully elucidate its biological mechanisms and to explore its therapeutic potential. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this promising molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of 2,4-Dimethoxythiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxythiobenzamide is a versatile building block in organic synthesis, notably utilized in the construction of complex heterocyclic scaffolds. Its reactivity is governed by the electronic properties of the thioamide functional group, which are significantly modulated by the presence of two electron-donating methoxy groups on the aromatic ring. This guide delves into the theoretical underpinnings of this compound's reactivity, focusing on two of its key transformations: the silver(I)-promoted coupling with carboxylic acids and the Hantzsch thiazole synthesis. By integrating findings from computational studies with experimental protocols, this document aims to provide a comprehensive resource for researchers leveraging this reagent in their work.

The thioamide functional group is characterized by a C=S double bond and an adjacent nitrogen atom. The lone pair of electrons on the nitrogen can delocalize into the C=S pi-system, leading to a significant contribution from a resonance structure with a C-N double bond and a negative charge on the sulfur atom. This resonance delocalization imparts a higher rotational barrier around the C-N bond compared to amides and influences the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon. The electron-donating methoxy groups at the ortho and para positions of the benzene ring further enhance electron density on the thioamide moiety, increasing the nucleophilicity of the sulfur atom and influencing the stability of reaction intermediates and transition states.

Silver(I)-Promoted Coupling with Carboxylic Acids: A Theoretical Perspective

The reaction of N-substituted 2,4-dimethoxythiobenzamides with carboxylic acids in the presence of a silver(I) salt provides a powerful method for the formation of unsymmetrical imides. Theoretical studies, specifically Density Functional Theory (DFT) calculations, have shed light on the intricate mechanism of this transformation.

The reaction is proposed to initiate with the coordination of the thioamide's sulfur atom to a silver(I) ion. This coordination enhances the electrophilicity of the thiocarbonyl carbon, facilitating the nucleophilic attack by a carboxylate anion. The subsequent steps involve a silver-assisted desulfurization process, leading to the formation of a key isoimide intermediate, which then undergoes a rearrangement to the final imide product.

The Synthetic Precursor 2,4-Dimethoxythiobenzamide: A Gateway to Potent Biological Activity

For Immediate Release

This technical whitepaper provides an in-depth analysis of 2,4-Dimethoxythiobenzamide, a versatile chemical intermediate, and its significant potential in the development of therapeutic agents. While direct biological activities of this compound are not extensively documented, its role as a key building block in the synthesis of potent and selective enzyme inhibitors is of high interest to researchers, scientists, and drug development professionals. This document will focus on its application in the creation of selective Cytochrome P450 1B1 (CYP1B1) inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Emerging Role of this compound

This compound is a thioamide derivative recognized primarily for its utility in organic synthesis. Its chemical structure, featuring a thioamide group and two methoxy substituents on the benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. While broad statements about its potential anti-inflammatory and anti-cancer properties exist, the current body of scientific literature emphasizes its role as a synthetic intermediate rather than a standalone bioactive agent.

A significant application of this compound is in the synthesis of 2,4-diarylthiazoles, a class of compounds that has demonstrated high potency and selectivity as inhibitors of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme of considerable interest in oncology as it is overexpressed in a wide range of human tumors and is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones.

Quantitative Data: Inhibition of CYP1B1 by 2,4-Diarylthiazole Derivatives

The true potential of this compound is realized in the biological activity of its derivatives. A series of 2,4-diarylthiazoles were synthesized using this compound as a starting material, and their inhibitory activity against CYP1B1 and other CYP isoforms was evaluated. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.

| Compound ID | R Group on Phenyl Ring at Thiazole C4-position | IC50 CYP1B1 (µM) | IC50 CYP1A1 (µM) | Selectivity Index (CYP1A1/CYP1B1) |

| 1 | -H | 0.085 | >10 | >118 |

| 2 | -F | 0.042 | >10 | >238 |

| 3 | -Cl | 0.027 | >10 | >370 |

| 4 | -Br | 0.021 | >10 | >476 |

| 5 | -CN | 0.005 | 95 | 19000 |

| 6 | -OCH3 | 0.120 | >10 | >83 |

Data sourced from Hachey et al. "Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach".

Experimental Protocols

Synthesis of 2,4-Diarylthiazoles via Hantzsch Reaction

The 2,4-diarylthiazole derivatives were synthesized using the Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Appropriate ω-bromoacetophenone

-

Absolute ethanol

Procedure:

-

A pressure tube is charged with 1 equivalent of this compound and 1 equivalent of the appropriate ω-bromoacetophenone.

-

The solids are dissolved in 8 mL of absolute ethanol.

-

The tube is sealed, heated to 80°C, and stirred for 4 hours.

-

The reaction mixture is then cooled to room temperature and subsequently placed in a -20°C freezer overnight to facilitate precipitation.

-

The resulting suspension is filtered, and the solid product is washed with a minimal amount of ice-cold ethanol.

-

The purified 2,4-diarylthiazole derivative is dried to a constant weight.

Caption: Workflow for the synthesis of 2,4-diarylthiazoles.

CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase, EROD)

The inhibitory activity of the synthesized compounds against CYP1B1 is determined using a well-established in vitro EROD assay.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, recombinant human CYP1B1, and varying concentrations of the test compound.

-

The reaction is initiated by the addition of 7-ethoxyresorufin and NADPH.

-

The plate is incubated at 37°C.

-

The deethylation of 7-ethoxyresorufin by CYP1B1 produces the fluorescent product resorufin.

-

The fluorescence of resorufin is measured at appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission) using a fluorescence plate reader.

-

The rate of resorufin formation is calculated and compared to a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

The inhibition of CYP1B1 by 2,4-diarylthiazoles derived from this compound has significant implications for cancer therapy due to the enzyme's role in procarcinogen activation and estrogen metabolism.

Inhibition of Procarcinogen Activation

CYP1B1 is known to metabolically activate various procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), into their ultimate carcinogenic forms, which can then bind to DNA, leading to mutations and cancer initiation. By inhibiting CYP1B1, the synthesized 2,4-diarylthiazoles can block this activation pathway.

Caption: Inhibition of procarcinogen activation by CYP1B1 inhibitors.

Modulation of Estrogen Metabolism in Breast Cancer

In hormone-sensitive cancers like breast cancer, CYP1B1 plays a crucial role in the metabolism of estradiol (E2). Specifically, it catalyzes the 4-hydroxylation of E2 to produce 4-hydroxyestradiol (4-OHE2), a metabolite that can be further oxidized to quinones that form depurinating DNA adducts, contributing to carcinogenesis.[1][2] Selective inhibition of CYP1B1 can shift the metabolism of estradiol towards the less carcinogenic 2-hydroxyestradiol (2-OHE2), which is primarily formed by CYP1A1.

References

Methodological & Application

Synthesis of Thioamides: Application Notes and Protocols for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A detailed guide to the synthesis of thioamides, with a focus on the thionation of benzamides using Lawesson's Reagent.

Disclaimer: The compound "2,4-Dimethoxythiobenzamide" is a thioamide product and is not utilized as a reagent for the synthesis of other thioamides. This document provides a comprehensive guide to the general synthesis of thioamides, a class of compounds with significant applications in medicinal chemistry and drug development.

Application Notes

Thioamides are crucial structural motifs in organic and medicinal chemistry. They serve as bioisosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and often, enhanced biological activity. Thioamide-containing compounds are found in various natural products and have been incorporated into FDA-approved drugs, highlighting their therapeutic potential.

The most common and reliable method for synthesizing thioamides is through the thionation of the corresponding amide. Several reagents can effect this transformation, with Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) being one of the most widely used due to its mild reaction conditions and high yields. This document provides detailed protocols for the synthesis of a representative benzamide and its subsequent conversion to the corresponding thiobenzamide using Lawesson's Reagent.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylbenzamide via Schotten-Baumann Reaction

This protocol describes the synthesis of a secondary amide, N-phenylbenzamide, from aniline and benzoyl chloride.

Materials:

-

Aniline

-

Benzoyl chloride

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL Erlenmeyer flask, combine 2.0 g of aniline with 50 mL of 10% aqueous NaOH solution.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add 3.0 mL of benzoyl chloride to the cooled, stirred solution.

-

Continue to stir the mixture vigorously for 15-20 minutes. A solid precipitate of N-phenylbenzamide will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.

-

Purify the crude N-phenylbenzamide by recrystallization from a hot ethanol-water mixture.

Protocol 2: Synthesis of N-Phenylthiobenzamide via Thionation with Lawesson's Reagent

This protocol details the conversion of N-phenylbenzamide to its corresponding thioamide using Lawesson's Reagent.

Materials:

-

N-Phenylbenzamide (from Protocol 1)

-

Lawesson's Reagent

-

Anhydrous toluene

-

Heating mantle with a reflux condenser

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-phenylbenzamide (1.0 mmol) and Lawesson's Reagent (0.55 mmol) in anhydrous toluene (4 mL).[1]

-

Heat the mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[1]

-

Once the starting amide is consumed, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude residue, containing the desired thioamide and phosphorus byproducts, can be purified by silica gel column chromatography. The appropriate eluent system should be determined by TLC analysis.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of N-phenylbenzamide and its thionation to N-phenylthiobenzamide.

| Reaction Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| Amide Synthesis | Aniline, Benzoyl Chloride | 10% aq. NaOH | Water | 15-20 min | 0-5 °C | >90% |

| Thionation | N-Phenylbenzamide | Lawesson's Reagent | Toluene | 3-4 hours | Reflux (~110 °C) | 85-95% |

Visualizations

Experimental Workflow for Thioamide Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of a pure thioamide from starting materials.

Mechanism of Amide Thionation using Lawesson's Reagent

Caption: A simplified diagram showing the key steps in the thionation of an amide using Lawesson's Reagent.

References

Application Notes and Protocols: Thionating Agents in Organic Synthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the use of thionating agents for the synthesis of thioamides, with a focus on Lawesson's Reagent.

Initial Clarification: The Role of 2,4-Dimethoxythiobenzamide

Initial searches indicate a potential misunderstanding regarding the function of this compound in thionation reactions. This compound is a thioamide, which is typically the product of a thionation reaction, not the reagent used to carry out the transformation. The corresponding amide, 2,4-dimethoxybenzamide, can be converted to this compound using a thionating agent. This document will focus on the widely used and well-documented thionating agents for such conversions, particularly Lawesson's Reagent.

Introduction to Thionation in Organic Synthesis

Thioamides are vital structural motifs in medicinal and organic chemistry.[1] They function as isosteres of amides, with the carbonyl oxygen atom replaced by a sulfur atom. This substitution confers unique physicochemical properties, including different hydrogen bonding capabilities, greater metabolic stability, and varied biological activity.[1] Thioamide-containing compounds are present in natural products and have been integrated into FDA-approved drugs.[1]

The most prevalent method for synthesizing thioamides is through the thionation of amides using a sulfur-transfer reagent.[1] Among the various thionating agents, Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) are two of the most established and effective.[1]

Lawesson's Reagent: A Preferred Thionating Agent

Lawesson's Reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and efficient reagent for the thionation of a wide array of carbonyl compounds, including amides, ketones, and esters.[2][3] Compared to Phosphorus Pentasulfide, LR often necessitates lower reaction temperatures, has shorter reaction times, and can lead to higher yields.[1]

Reaction Mechanism

In solution, Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer. This monomer engages in a cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The reaction is driven forward by the formation of a stable phosphorus-oxygen double bond during the subsequent cycloreversion, which yields the desired thioamide.[2][4]

Caption: General mechanism of amide thionation using Lawesson's Reagent.

Experimental Protocols

Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent

This protocol outlines a general method for the thionation of a 1.0 mmol scale amide. Optimization of reaction conditions may be necessary for specific substrates.[4]

Materials:

-

Starting Amide (1.0 mmol)

-

Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)

-

Anhydrous Toluene (or other high-boiling anhydrous solvents like xylene or dioxane) (4-5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) supplies

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting amide (1.0 mmol) in anhydrous toluene (4-5 mL).

-

Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 0.6 mmol) to the solution.

-

Heating: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (for toluene, approximately 110 °C).[4]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amide is no longer detectable.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue, containing the thioamide and phosphorus byproducts, should be purified by silica gel column chromatography. The appropriate eluent system will depend on the product's polarity and should be determined by TLC analysis.

Caption: Step-by-step workflow for thioamide synthesis.

Quantitative Data

The efficiency of thionation using Lawesson's Reagent is substrate-dependent. The following table summarizes representative examples from the literature.

| Starting Amide | Product Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzamide | Thiobenzamide | Toluene | 110 | 2 | 95 |

| N-Methylacetamide | N-Methylthioacetamide | THF | 66 | 4 | 88 |

| Caprolactam | Thiocaprolactam | Xylene | 140 | 1 | 92 |

| N,N-Dimethylformamide | N,N-Dimethylthioformamide | Dioxane | 101 | 3 | 90 |

Note: The data presented are representative and may vary based on specific experimental conditions.

Other Thionating Agents

While Lawesson's Reagent is highly effective, other reagents are also employed for thionation.

-

Phosphorus Pentasulfide (P₄S₁₀): A traditional and potent thionating agent, P₄S₁₀ often requires higher reaction temperatures and can sometimes lead to lower yields compared to Lawesson's Reagent.[1] It is, however, a more economical option. The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to improve its efficacy, with yields comparable or superior to those obtained with Lawesson's reagent.[5]

-

N-isopropyldithiocarbamate isopropyl ammonium salt: This has been reported as a novel thiating reagent for the transformation of N-aryl-substituted benzamides to their corresponding thioamides in a one-pot procedure under mild conditions.[6]

Conclusion

The conversion of amides to thioamides is a fundamental transformation in organic synthesis, with significant implications for drug discovery and development. Lawesson's Reagent stands out as a versatile and efficient thionating agent, offering mild reaction conditions and high yields for a broad range of substrates. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate thioamides into their synthetic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. audreyli.com [audreyli.com]

- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for thionation with "2,4-Dimethoxythiobenzamide"

Application Notes: Thionation of Aromatic Amides

Introduction

Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a fundamental transformation in organic and medicinal chemistry. The resulting thioamides are isosteres of amides and are prevalent in numerous biologically active compounds and are valuable intermediates in the synthesis of sulfur-containing heterocycles. While the user inquired about a protocol using "2,4-Dimethoxythiobenzamide" for thionation, it is important to clarify that this compound is a thioamide itself—typically the product of a thionation reaction, not the reagent. This compound serves as a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the synthesis of aromatic thioamides, such as this compound, from their corresponding amide precursors using two of the most effective and widely used thionating agents: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

Thionating Agents Overview

-

Lawesson's Reagent (LR): 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is a mild, versatile, and highly efficient thionating agent for a wide range of carbonyl compounds, including amides.[2][3][4] It often requires lower reaction temperatures and shorter reaction times compared to P₄S₁₀.[2] However, a notable drawback is that its phosphorus-containing byproducts can have similar polarity to the desired thioamide, often necessitating careful chromatographic purification.[5]

-

Phosphorus Pentasulfide (P₄S₁₀): This reagent has been used for thionation for over a century.[6] While effective, reactions with P₄S₁₀ typically require higher temperatures and longer durations.[2] Its utility can be significantly enhanced by using it in combination with additives like hexamethyldisiloxane (HMDO) or on a solid support like alumina (Al₂O₃), which can lead to higher yields and simpler workup procedures.[6][7][8][9] The byproducts from P₄S₁₀ reactions can often be removed with a simple hydrolytic workup, avoiding the need for chromatography.[7][8][9]

Experimental Protocols

Protocol 1: Thionation using Lawesson's Reagent (LR)

This protocol describes a general procedure for the thionation of an aromatic amide to the corresponding thioamide using Lawesson's Reagent in tetrahydrofuran (THF) at room temperature.

Materials:

-

Aromatic amide (e.g., 2,4-dimethoxybenzamide)

-

Lawesson's Reagent (LR)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum ether and Ethyl acetate (or other suitable eluents)

Procedure:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.5-0.6 molar equivalents relative to the amide) in anhydrous THF.[10] The volume should be sufficient to fully dissolve the reagent, which may require a significant amount of solvent.[10]

-

Reaction Setup: In a separate flask, dissolve the aromatic amide (1.0 molar equivalent) in anhydrous THF.

-

Reaction Execution: Add the amide solution to the solution of Lawesson's Reagent at room temperature with continuous stirring.[10]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amide spot is completely consumed. This typically takes between 30 minutes to several hours, though overnight reactions are also common.[10]

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure (rotary evaporation).[10]

-

Perform an aqueous work-up by adding deionized water to the residue and extracting the product with an organic solvent like diethyl ether.[10] It is crucial to wash thoroughly with water to remove phosphorus-containing byproducts.[10]

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude thioamide product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether:ethyl acetate).[10]

Chromatography-Free Work-up Alternative: To avoid column chromatography, phosphorus byproducts can be converted into more polar species.[5][11]

-

After reaction completion (Step 4), cool the mixture and add an excess of ethylene glycol along with a small amount of water (e.g., 1 mL for a 0.1 mol scale reaction).[5][12]

-

Heat the mixture (e.g., to 95 °C) and stir for approximately 2 hours.[5]

-

Cool the mixture and transfer to a separatory funnel. The denser ethylene glycol layer containing the byproducts can be separated.[11]

-

Extract the ethylene glycol layer with the reaction solvent (e.g., toluene) to recover any dissolved product.

-

Combine the organic layers, wash with water, dry, and concentrate. The product can then often be purified by recrystallization.[11]

Quantitative Data (Lawesson's Reagent)